molecular formula C17H23N3O B14249673 Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- CAS No. 397274-77-0

Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-

Katalognummer: B14249673
CAS-Nummer: 397274-77-0
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: WWKOFIKGDOBUKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- is a complex organic compound that features a piperidine ring substituted with a phenoxy group, which is further substituted with an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(1H-imidazol-1-yl)phenol with 4-chloropiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amines.

Wissenschaftliche Forschungsanwendungen

Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1H-Imidazol-1-yl)phenol: A simpler analog with similar biological activity but lacking the piperidine ring.

    1-(4-Hydroxyphenyl)imidazole: Another analog with a hydroxyl group instead of the phenoxy group.

Uniqueness

Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- is unique due to the presence of both the piperidine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows for more versatile applications in medicinal chemistry and materials science compared to its simpler analogs .

Eigenschaften

CAS-Nummer

397274-77-0

Molekularformel

C17H23N3O

Molekulargewicht

285.4 g/mol

IUPAC-Name

4-(4-imidazol-1-ylphenoxy)-1-propan-2-ylpiperidine

InChI

InChI=1S/C17H23N3O/c1-14(2)19-10-7-17(8-11-19)21-16-5-3-15(4-6-16)20-12-9-18-13-20/h3-6,9,12-14,17H,7-8,10-11H2,1-2H3

InChI-Schlüssel

WWKOFIKGDOBUKU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC(CC1)OC2=CC=C(C=C2)N3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.